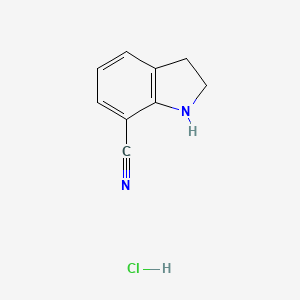

Indoline-7-carbonitrile hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H9ClN2 |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

2,3-dihydro-1H-indole-7-carbonitrile;hydrochloride |

InChI |

InChI=1S/C9H8N2.ClH/c10-6-8-3-1-2-7-4-5-11-9(7)8;/h1-3,11H,4-5H2;1H |

InChI Key |

PMWHIYQYDMTGGB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C=CC=C2C#N.Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for Indoline 7 Carbonitrile Hydrochloride

Electrophilic and Nucleophilic Reactions of the Indoline (B122111) Ring System

The indoline ring system is characterized by the nucleophilic nitrogen atom and the adjacent aromatic ring, which is activated towards electrophilic attack. This dual reactivity allows for extensive functionalization.

Functionalization at C-5 and C-7 Positions

The nitrogen atom in the indoline ring directs electrophilic aromatic substitution primarily to the C-5 position. While the C-7 position is also electronically favored, it is already substituted with the carbonitrile group. Standard electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions can be employed to introduce various substituents at the C-5 position, further expanding the molecular diversity of the indoline scaffold. nih.gov

N-Alkylation and Other Nitrogen-Based Modifications

The secondary amine of the indoline ring is a prime site for nucleophilic reactions. nih.gov The hydrochloride salt must first be neutralized with a base to liberate the free amine for subsequent reactions.

N-Alkylation: This is a common modification achieved by reacting the indoline with alkyl halides or other alkylating agents. Iron-catalyzed N-alkylation of indolines with alcohols has also been reported as an efficient method. nih.govresearchgate.net For example, 5-bromoindoline (B135996) can be reacted with benzyl (B1604629) alcohol in the presence of an iron catalyst to yield the N-benzyl derivative. nih.gov A variety of substituted benzyl alcohols can be used to produce N-alkylated indolines in good yields. nih.gov

N-Acylation: The introduction of an acyl group to the nitrogen atom is readily accomplished using acylating agents like acyl chlorides or thioesters. beilstein-journals.orgnih.gov This reaction is often used to install various functionalities or as a protecting group strategy. beilstein-journals.org The N-acylation of indoles can be chemoselective, which is a significant challenge due to the multiple reactive sites in the indole (B1671886) ring. beilstein-journals.orgnih.gov

Transformations Involving the Carbonitrile Group

The carbonitrile group at the C-7 position is a versatile functional handle that can be converted into several other important functional groups.

Hydrolysis to Carboxylic Acid and Derivatives

The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. lumenlearning.comlibretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis: Heating the nitrile with a mineral acid like hydrochloric acid results in the formation of the corresponding carboxylic acid. libretexts.org

Base-catalyzed hydrolysis: Treatment with a strong base such as sodium hydroxide, followed by an acidic workup, also yields the carboxylic acid. libretexts.org

The resulting indoline-7-carboxylic acid is a valuable intermediate that can be further transformed into esters, amides, and other derivatives. google.comorganic-chemistry.org

| Reaction | Reagents | Product |

| Acid Hydrolysis | Dilute HCl, Heat | Indoline-7-carboxylic acid |

| Base Hydrolysis | 1. NaOH, Heat; 2. H3O+ | Indoline-7-carboxylic acid |

Table 1: Conditions for Hydrolysis of Indoline-7-carbonitrile (B147809)

Reduction and Other Nitrile-Specific Reactions

The carbonitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This transformation provides access to 7-(aminomethyl)indoline derivatives, which are useful in medicinal chemistry.

Additionally, the nitrile group can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine.

Palladium-Catalyzed Cross-Coupling Reactions on Indoline-7-carbonitrile Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netbeilstein-journals.org To utilize these reactions, the indoline scaffold is typically first functionalized with a halide (e.g., at the C-5 position). This halo-indoline derivative can then participate in a variety of coupling reactions.

Suzuki Coupling: This reaction pairs the halo-indoline with a boronic acid to create a new C-C bond. mdpi.com

Heck Coupling: This reaction introduces a vinyl group by coupling the halo-indoline with an alkene. mdpi.com

Sonogashira Coupling: This method forms a C-C bond between the halo-indoline and a terminal alkyne. mdpi.com

Buchwald-Hartwig Amination: This reaction is used to form a C-N bond between the halo-indoline and an amine. researchgate.net

These cross-coupling strategies dramatically increase the synthetic utility of the indoline-7-carbonitrile framework, enabling the construction of highly complex and diverse molecular structures. mdpi.commdpi.com

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Bond Formed |

| Suzuki | Halo-indoline | Boronic acid/ester | Pd catalyst, Base | C-C |

| Heck | Halo-indoline | Alkene | Pd catalyst, Base | C-C (vinyl) |

| Sonogashira | Halo-indoline | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C-C (alkynyl) |

| Buchwald-Hartwig | Halo-indoline | Amine | Pd catalyst, Ligand, Base | C-N |

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Halo-Indoline Scaffolds

Multi-Component Reactions Incorporating Indoline-7-carbonitrile

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While the direct participation of Indoline-7-carbonitrile hydrochloride in a wide array of named MCRs is not extensively documented, its derivatives are utilized in reactions that can be classified as multi-component in nature.

A notable example is the Friedel–Crafts-type regioselective C–H alkylation of indolines with aryl aldehydes. In a study, the reaction of indoline derivatives with various aldehydes was investigated. While indoline-7-carbonitrile itself did not support alkylation at the C-5 position under the studied conditions, leading to an unexpected N-benzylindole derivative in 58% yield via reductive alkylation, other substituted indolines participated successfully. acs.org This highlights the influence of the electron-withdrawing nitrile group at the C-7 position on the regioselectivity of the reaction. acs.org The reaction involves the initial formation of an iminium ion intermediate from the indoline and the aldehyde, which then undergoes a second Friedel–Crafts alkylation with another molecule of the indoline. acs.org

The following table summarizes the outcome of the reaction with indoline-7-carbonitrile:

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) |

| Indoline-7-carbonitrile | 4-Nitrobenzaldehyde | TfOH | N-benzylindole derivative | 58 |

This reaction showcases the potential of indoline-7-carbonitrile to participate in complex, one-pot transformations, even if the outcome deviates from the expected pathway due to the electronic effects of its substituents.

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of reactions involving Indoline-7-carbonitrile hydrochloride is crucial for optimizing reaction conditions and predicting product outcomes.

Mechanism of Friedel–Crafts-Type Alkylation:

The mechanism of the aforementioned Friedel–Crafts-type alkylation has been investigated through control experiments. acs.org The proposed mechanism proceeds as follows:

Iminium Ion Formation: The reaction is initiated by a Friedel–Crafts-type alkylation between the indoline and the aldehyde, catalyzed by an acid such as TfOH. This is followed by the elimination of a water molecule to form a conjugated iminium ion intermediate at the 5-position of the indoline ring. acs.org

Second Friedel–Crafts Alkylation: A second molecule of the indoline derivative then acts as a nucleophile, attacking the iminium ion intermediate in a second Friedel–Crafts alkylation step. acs.org

Deprotonation: The final step involves deprotonation to yield the symmetrical triarylmethane product. acs.org

In the specific case of indoline-7-carbonitrile, the strong electron-withdrawing nature of the nitrile group at the C-7 position deactivates the aromatic ring towards electrophilic substitution at the C-5 position, leading to the observed alternative reaction pathway of reductive N-alkylation. acs.org

Mechanism of Regioselective Electrophilic Substitution in Silodosin Synthesis:

The synthesis of the drug Silodosin often utilizes Indoline-7-carbonitrile as a starting material. A key step in some synthetic routes involves a regioselective electrophilic aromatic substitution. One investigated mechanism involves the use of a Lewis acid, such as boron trichloride (B1173362) (BCl3). unimi.it

The proposed mechanism is as follows:

Complex Formation: The indoline reacts with BCl3 to form a complex.

Organoboron Intermediate Formation: Upon heating, this complex loses a molecule of hydrogen chloride (HCl) to form an organoboron intermediate.

Electrophile Coordination and Regioselective Attack: When an electrophile is introduced, its heteroatom coordinates to the newly formed organoboron compound, which still acts as a Lewis acid. This coordination directs the regioselectivity of the subsequent electrophilic attack on the indoline ring. unimi.it

This mechanistic understanding allows for the controlled functionalization of the indoline ring at specific positions, which is critical for the synthesis of complex pharmaceutical agents like Silodosin.

Advanced Spectroscopic and Stereochemical Characterization

Elucidation of Molecular Structure through Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For Indoline-7-carbonitrile (B147809) hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The aromatic protons on the benzene (B151609) ring of the indoline (B122111) nucleus would typically appear in the downfield region (δ 7.0-8.0 ppm). The protons of the saturated five-membered ring (C2 and C3) would resonate more upfield. The presence of the hydrochloride would likely lead to a broad singlet for the N-H proton, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the different carbon environments. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The aromatic carbons would appear between 110 and 150 ppm, while the aliphatic carbons of the indoline ring (C2 and C3) would be found in the upfield region.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: This experiment would establish the connectivity between adjacent protons, helping to trace the proton network within the indoline ring system.

HSQC: This spectrum would correlate each proton to its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-4 | 7.2 - 7.5 | d | J ≈ 7-8 |

| H-5 | 7.0 - 7.3 | t | J ≈ 7-8 |

| H-6 | 7.3 - 7.6 | d | J ≈ 7-8 |

| H-2 | 3.5 - 3.8 | t | J ≈ 8-9 |

| H-3 | 3.0 - 3.3 | t | J ≈ 8-9 |

| NH | Variable (broad) | s | - |

| Carbon | Predicted Chemical Shift (ppm) |

| C-7a | 145 - 155 |

| C-3a | 130 - 140 |

| C-4 | 125 - 135 |

| C-5 | 120 - 130 |

| C-6 | 125 - 135 |

| C-7 | 100 - 110 |

| C≡N | 115 - 125 |

| C-2 | 45 - 55 |

| C-3 | 25 - 35 |

Note: The predicted values are based on typical chemical shifts for indoline and nitrile-containing compounds and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy for Functional Group Identification (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Indoline-7-carbonitrile hydrochloride would exhibit characteristic absorption bands corresponding to its specific functional groups. The most prominent feature would be the stretching vibration of the nitrile group (C≡N), which is expected to appear as a sharp, medium-intensity band in the region of 2220-2230 cm⁻¹. The N-H stretching vibration of the secondary amine hydrochloride would likely be observed as a broad band in the range of 2400-3200 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also Raman active and would be expected to show a strong, sharp signal around 2220-2230 cm⁻¹. The aromatic ring vibrations would also give rise to characteristic Raman bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C≡N | Stretch | 2220 - 2230 | IR, Raman |

| N-H (salt) | Stretch | 2400 - 3200 (broad) | IR |

| Aromatic C-H | Stretch | > 3000 | IR, Raman |

| Aliphatic C-H | Stretch | < 3000 | IR, Raman |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS), typically using techniques like electrospray ionization (ESI), would be employed to determine the accurate mass of the protonated molecule, [M+H]⁺. This allows for the unambiguous confirmation of the molecular formula, C₉H₉N₂⁺ (for the free base cation), by comparing the experimentally measured mass to the calculated exact mass.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways of the parent ion. The fragmentation of Indoline-7-carbonitrile is expected to involve characteristic losses. A common fragmentation pathway for nitriles is the loss of hydrogen cyanide (HCN), which would result in a fragment ion with a mass 27 units less than the parent ion. Fragmentation of the indoline ring could also occur, leading to the formation of various smaller charged species. The presence of the hydrochloride salt would result in the observation of the protonated molecule in the positive ion mode.

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₉N₂⁺ | 145.0760 |

| [M+H-HCN]⁺ | C₈H₈N⁺ | 118.0651 |

Optical Rotation and Circular Dichroism for Chiral Purity Determination

Stereochemical characterization is crucial for chiral molecules. However, an examination of the structure of Indoline-7-carbonitrile reveals the absence of any stereocenters. The indoline ring system itself is planar, and there are no substituents that would introduce chirality. Therefore, Indoline-7-carbonitrile hydrochloride is an achiral molecule.

As a consequence, it will not exhibit optical activity.

Optical Rotation: A solution of Indoline-7-carbonitrile hydrochloride will not rotate the plane of plane-polarized light.

Circular Dichroism (CD): The compound will not show any differential absorption of left and right circularly polarized light in a CD spectrum.

Therefore, the determination of chiral purity via these methods is not applicable to this compound.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of Indoline-7-carbonitrile hydrochloride would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred conformation of the indoline ring in the solid state.

Crystal Packing: How the molecules are arranged in the crystal lattice.

Intermolecular Interactions: Detailed information about hydrogen bonding (e.g., involving the N-H group and the chloride ion) and other non-covalent interactions that stabilize the crystal structure.

As of now, a publicly available crystal structure for Indoline-7-carbonitrile hydrochloride has not been reported in crystallographic databases. Such a study would be highly valuable for a complete solid-state characterization of this compound.

Advanced Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like Indoline-7-carbonitrile (B147809) hydrochloride. These methods, grounded in the principles of quantum mechanics, offer a detailed view of the molecule's behavior at the atomic and subatomic levels.

Density Functional Theory (DFT) Studies on Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly useful for determining the most stable three-dimensional arrangement of atoms, or conformation, of a molecule. For derivatives of the indoline (B122111) scaffold, DFT calculations are employed to optimize the molecular geometry and to identify the lowest energy conformers.

In a typical DFT study on an indoline derivative, the geometry is optimized using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). ijrar.org This process involves calculating the potential energy of the molecule for various atomic arrangements until the minimum energy conformation is found. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, in a study on ethyl indole-2-carboxylate, the bond lengths and angles were calculated, revealing insights into the electronic effects of substituents on the indole (B1671886) ring. ijrar.org The bond angle of N1-C2-C3 was found to be 109.29°, indicating the influence of the electron-donating substituent. ijrar.org These structural parameters are essential for understanding the molecule's stability and its potential interactions with other molecules.

Table 1: Representative Optimized Geometrical Parameters for an Indole Derivative (Ethyl Indole-2-carboxylate) using DFT (B3LYP/6-311++G(d,p)) ijrar.org

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-C3 | - | 109.29 |

| C3-H16 | 1.078-1.084 | - |

| C4-C9 | 1.426 | - |

| C10-O11 | 1.216 | - |

| C2-C10 | 1.465 | - |

| N1-C2-C10 | - | 109.38-132.3 |

| N1-C2-C3 | - | 109.29 |

| C3-C2-C10 | - | 109.38-132.3 |

This table is illustrative and based on data for a related indole compound to demonstrate the type of information obtained from DFT studies.

Frontier Molecular Orbital (FMO) Theory and Reaction Pathway Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more reactive.

For indole derivatives, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The HOMO region typically indicates the center for electrophilic attack, while the LUMO region points to the center for nucleophilic attack. For example, in the analysis of ethyl indole-2-carboxylate, the HOMO-LUMO gap was calculated to understand its reactive properties. ijrar.org Computational studies on indolynes, which are highly reactive intermediates derived from indoles, have utilized quantum chemical calculations to predict the regioselectivity of nucleophilic additions. nih.gov These studies show that distortion energies within the indolyne intermediate control where the nucleophile will add, providing a predictive model for reaction outcomes. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and explore the accessible conformational space.

For a flexible molecule like a substituted indoline, MD simulations can reveal how the molecule behaves in different environments, such as in a solvent or when approaching a biological target. By simulating the molecule's movements over nanoseconds or even microseconds, researchers can identify the most populated conformational states and the pathways for transitioning between them. This information is invaluable for understanding how the molecule might adapt its shape to bind to a receptor.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate and predict the interactions between molecules. These methods are particularly important in drug discovery for predicting how a potential drug molecule might bind to its biological target.

Ligand-Protein Docking Simulations for Derivative Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, docking is used to predict how a ligand, such as a derivative of Indoline-7-carbonitrile, will bind to the active site of a protein.

Several studies have utilized molecular docking to investigate the binding modes of indoline-based compounds with various protein targets. For example, in a study of indolin-2-one derivatives as potential VEGFR-2 inhibitors, docking simulations showed that the compounds could fit into the active site of the enzyme, with binding interactions similar to the known inhibitor sunitinib. nih.govmdpi.com Another study on substituted indolin-2-one derivatives as Src kinase inhibitors used molecular docking to reveal that the indole NH group formed a crucial hydrogen bond with the carbonyl group of a methionine residue (Met341) in the active site. nih.gov Similarly, docking studies of indoline-2,3-dione-based sulfonamides against α-glucosidase and α-amylase enzymes helped to elucidate the binding affinities and interactions of these potential diabetes inhibitors. acs.orgfigshare.com These simulations provide a rational basis for the observed biological activity and guide the design of new derivatives with improved binding affinity.

Predictive Modeling of Structure-Property Relationships

Predictive modeling of structure-property relationships, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. These models can then be used to predict the activity of new, unsynthesized compounds.

For indoline derivatives, QSAR models can be developed to predict properties such as binding affinity, bioavailability, or toxicity. These models are built using a set of compounds with known activities and a variety of calculated molecular descriptors that encode structural and physicochemical information. While specific QSAR models for Indoline-7-carbonitrile hydrochloride are not detailed in the available literature, the principles of QSAR are widely applied to indole and indoline derivatives to accelerate the drug discovery process. For instance, molecular modeling of indoline-2-one derivatives has been used to predict physicochemical properties and pharmacokinetic profiles, showing that the compounds were in accordance with Lipinski's and Veber's rules for oral bioavailability and had promising drug-likeness. nih.govmdpi.com

Role As a Strategic Synthetic Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Indoline-Based Compounds

The unique structural features of indoline-7-carbonitrile (B147809) make it a valuable starting material for the synthesis of a range of biologically active molecules. The indoline (B122111) core is a common motif in many pharmaceuticals, and the 7-cyano group offers a handle for further chemical transformations.

Indoline-7-carbonitrile is a key intermediate in the synthesis of certain alpha-1 adrenoceptor blockers, a class of drugs primarily used to treat benign prostatic hyperplasia (BPH). A prominent example is in the synthesis of Silodosin. Various patented synthetic routes for Silodosin utilize a 7-cyanoindoline derivative as a crucial starting material.

The synthesis of Silodosin often involves the N-alkylation of the indoline nitrogen, followed by functionalization at the 5-position of the indoline ring. The 7-cyano group is a directing group and a precursor to the final carboxamide moiety in the Silodosin molecule. The presence of the cyano group at the 7-position is crucial for the desired pharmacological activity of the final compound.

A generalized synthetic scheme for Silodosin starting from an indoline derivative is presented below:

N-Alkylation: The indoline nitrogen is alkylated with a suitable propyl derivative.

Friedel-Crafts Acylation: Introduction of a functional group at the 5-position.

Further Elaboration: A series of reactions to build the chiral side chain at the 5-position.

Hydrolysis of the Nitrile: The 7-cyano group is hydrolyzed to a carboxamide to yield Silodosin.

The following table summarizes key intermediates in a representative synthetic pathway to Silodosin:

| Intermediate | Structure | Role |

| 7-Cyanoindoline | Starting material for the core structure. | |

| 1-(3-Benzoyloxypropyl)-7-cyanoindoline | Product of N-alkylation, protecting the hydroxyl group. | |

| 1-(3-Benzoyloxypropyl)-7-cyano-5-(2-oxopropyl)indoline | Key intermediate after introduction of the side chain precursor. | |

| Silodosin | Final active pharmaceutical ingredient. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The indole (B1671886) nucleus is a well-established pharmacophore in the design of antidepressant drugs, largely due to its structural similarity to the neurotransmitter serotonin. While direct evidence for the use of Indoline-7-carbonitrile hydrochloride in the synthesis of currently marketed antidepressants is limited, its structural motifs are highly relevant to the development of novel antidepressant candidates, particularly those targeting monoamine oxidase (MAO) or acting as tricyclic antidepressants.

The indoline scaffold can be considered a bioisostere of the indole ring found in many biologically active compounds. The development of novel antidepressant drugs often involves the synthesis of libraries of compounds based on a central scaffold, and indoline-7-carbonitrile provides a readily available and modifiable core for such endeavors. For instance, indole-5,6-dicarbonitrile derivatives have been investigated as potent monoamine oxidase (MAO) inhibitors, suggesting that the analogous 7-carbonitrile could also be a valuable precursor for this class of antidepressants nih.gov.

Furthermore, the synthesis of tricyclic antidepressants often involves the construction of a central seven-membered ring fused to two benzene (B151609) rings. The indoline nucleus can serve as a precursor to one of the aromatic rings and the nitrogen-containing portion of the tricyclic system.

Scaffold for the Development of Novel Heterocyclic Systems

The indoline-7-carbonitrile scaffold is a versatile platform for the synthesis of novel and complex heterocyclic systems. The inherent reactivity of the indoline ring, particularly its susceptibility to electrophilic substitution and the synthetic utility of the nitrile group, allows for the construction of fused ring systems and other intricate molecular architectures.

A key reaction for the elaboration of indole and indoline derivatives into more complex heterocyclic systems is the Pictet-Spengler reaction beilstein-journals.orgwikipedia.org. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While indoline itself is not a β-arylethylamine, tryptamine (a close structural relative) readily undergoes this reaction to form β-carbolines, a class of compounds with a wide range of biological activities, including potential use as antidepressants nih.govnih.govresearchgate.netnih.govresearchgate.net.

The secondary amine of the indoline ring in indoline-7-carbonitrile can be functionalized to introduce a β-phenylethylamine moiety, making it a suitable substrate for a Pictet-Spengler-type cyclization. The electron-donating nature of the indoline ring would facilitate the electrophilic aromatic substitution required for ring closure. The presence of the cyano group at the 7-position can influence the regioselectivity of the cyclization and can be further transformed in the resulting polycyclic product.

The following table outlines the general steps of a Pictet-Spengler reaction using a tryptamine derivative as an example:

| Step | Description |

| 1. Imine Formation | The primary amine of the tryptamine derivative reacts with an aldehyde or ketone to form an imine. |

| 2. Iminium Ion Formation | Under acidic conditions, the imine is protonated to form a more electrophilic iminium ion. |

| 3. Intramolecular Cyclization | The electron-rich indole ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution. |

| 4. Rearomatization | A proton is lost to restore the aromaticity of the indole ring, yielding the tetrahydro-β-carboline product. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Strategies for Expanding the Molecular Complexity from the Indoline-7-carbonitrile Scaffold

The indoline-7-carbonitrile scaffold offers multiple points for chemical modification, allowing for the systematic expansion of molecular complexity and the generation of diverse compound libraries for drug discovery.

Key reactive sites for derivatization include:

The Secondary Amine (N-1): The nitrogen atom of the indoline ring is a nucleophile and can be readily alkylated, acylated, or arylated. This allows for the introduction of a wide variety of side chains that can modulate the physicochemical properties and biological activity of the resulting molecules.

The Aromatic Ring (Positions 4, 5, and 6): The benzene portion of the indoline ring is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. These modifications can introduce new functional groups that can be further elaborated.

The Cyano Group (C-7): The nitrile functionality is a versatile synthetic handle that can be transformed into a variety of other functional groups, including:

Carboxylic acid: via hydrolysis.

Amine: via reduction.

Tetrazole: via reaction with azides.

Amide: via partial hydrolysis.

These transformations allow for the introduction of diverse functionalities that can participate in hydrogen bonding, salt formation, and other interactions with biological targets.

Process Development and Optimization for Industrial Scale-Up of Intermediate Production

The efficient and cost-effective production of Indoline-7-carbonitrile hydrochloride is crucial for its application as a synthetic intermediate in the pharmaceutical industry. Process development and optimization focus on several key aspects to ensure a scalable, safe, and economical manufacturing process.

Industrial synthesis of related cyanoindoles has been reported to start from precursors like bromoindoles, followed by cyanation using reagents such as zinc cyanide in the presence of a palladium catalyst chemicalbook.com. Another approach involves the reaction of cyanoacetylene with ammonia or methylamine biosynth.com. The synthesis of 7-cyanoindoline, a closely related compound, has been achieved through the cyanization of indoline google.com.

Key considerations for the industrial scale-up of Indoline-7-carbonitrile hydrochloride production include:

Raw Material Sourcing: Availability and cost of starting materials are critical factors.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is necessary to maximize yield and minimize by-product formation.

Solvent Selection: The choice of solvent impacts reaction kinetics, product solubility, and ease of purification. Green chemistry principles encourage the use of environmentally benign solvents.

Purification Methods: Development of efficient and scalable purification techniques, such as crystallization, is essential to achieve the high purity required for pharmaceutical intermediates.

Safety and Environmental Impact: A thorough assessment of the hazards associated with the reagents and reaction conditions is necessary to ensure a safe manufacturing process. Waste minimization and treatment are also important environmental considerations.

The following table summarizes some of the key parameters that are typically optimized during the process development of a chemical intermediate:

| Parameter | Objective |

| Yield | Maximize the amount of desired product obtained from the starting materials. |

| Purity | Achieve a high level of purity to meet regulatory requirements for pharmaceutical intermediates. |

| Cycle Time | Minimize the time required to complete one batch of the synthesis. |

| Cost of Goods | Reduce the overall cost of production by optimizing raw material usage, energy consumption, and waste disposal. |

| Process Safety | Ensure that the manufacturing process is safe for workers and the environment. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Future Directions and Emerging Research Opportunities

Exploration of Novel Reaction Conditions for Enhanced Selectivity

Achieving high selectivity in the functionalization of the indoline (B122111) ring is a paramount goal in synthetic chemistry. Future work will concentrate on pioneering novel catalytic systems to master the regioselectivity of reactions involving the Indoline-7-carbonitrile (B147809) framework. This involves a deep dive into transition-metal catalysis, organocatalysis, and photocatalysis to enable site-specific C-H activation. Such progress would permit the direct attachment of functional groups to designated positions on the indoline ring, simplifying the creation of complex derivatives and minimizing the reliance on cumbersome protecting group strategies.

A significant area of development is in enantioselective catalysis. The specific 3D arrangement of atoms (stereochemistry) in indoline-based molecules is frequently essential for their biological function. Consequently, discovering new chiral catalysts that can dictate the formation of particular stereoisomers of Indoline-7-carbonitrile derivatives is a top research priority. Recent progress includes the use of N-heterocyclic carbene (NHC) catalysis for the dearomatization of indoles to produce complex polycyclic indoline structures with high diastereoselectivity. acs.org Similarly, gold(I)-catalyzed cascade cyclizations have been shown to produce spirocyclic indolin-3-ones stereoselectively. acs.org These advancements are crucial for producing enantiomerically pure compounds for the pharmaceutical industry.

Table 1: Comparison of Catalytic Methods for Indoline Functionalization

| Catalytic Method | Advantages | Potential Application for Indoline-7-carbonitrile |

| Transition-Metal Catalysis | High reactivity, ability to perform difficult transformations (e.g., C-H activation). | Direct, selective introduction of substituents at various positions on the aromatic ring. |

| Organocatalysis | Metal-free, often milder conditions, good stereocontrol. acs.org | Enantioselective synthesis of chiral derivatives. |

| Photocatalysis | Uses light to drive reactions, green and sustainable, unique reactivity. | Novel bond formations and functionalizations under mild conditions. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards greener and more efficient technologies. youtube.com Flow chemistry, where reagents are continuously pumped through a reactor, presents significant benefits over conventional batch methods, such as superior reaction control, heightened safety, and easier scalability. youtube.comyoutube.com Applying flow chemistry to the synthesis of Indoline-7-carbonitrile and its analogs is a highly promising future direction. nih.gov This would not only allow for the efficient, on-demand production of these compounds but also accelerate the optimization of reaction conditions. youtube.com

When flow chemistry is combined with automated synthesis platforms, it marks a substantial technological advance. nih.gov These integrated systems can carry out entire synthesis, purification, and analysis sequences automatically. youtube.com For Indoline-7-carbonitrile, this enables the rapid creation of large libraries of related compounds for high-throughput screening in the discovery of new drugs and materials. nih.gov The development of versatile automated systems specifically designed for heterocyclic chemistry will be pivotal to progress in this field. youtube.comnih.gov

Table 2: Comparison of Batch vs. Flow Synthesis

| Feature | Batch Synthesis | Flow Synthesis |

| Scalability | Difficult, often requires re-optimization. youtube.com | Straightforward, run the system for a longer time. youtube.com |

| Safety | Higher risk with exothermic reactions and hazardous materials. youtube.com | Improved safety due to small reaction volumes and better heat control. youtube.com |

| Control | Less precise control over temperature and mixing. youtube.com | Precise control over reaction parameters (temperature, pressure, time). youtube.com |

| Reproducibility | Potential for batch-to-batch variation. youtube.com | High reproducibility and consistency. youtube.com |

Application of Machine Learning in Retrosynthetic Analysis for Indoline-7-carbonitrile Derivatives

The synthesis of novel derivatives of Indoline-7-carbonitrile can be a complex undertaking. Machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools for tackling this challenge. chemai.io By training algorithms on extensive databases of chemical reactions, it is now possible to predict effective synthetic routes for new molecules. acs.orgarxiv.org Applying ML to the retrosynthetic analysis of Indoline-7-carbonitrile derivatives can reveal innovative and more efficient synthetic strategies that might not be obvious to chemists. chemai.io

These computational approaches can also forecast the properties and potential biological activities of virtual compounds, helping to prioritize which molecules to synthesize. chemai.io This in silico method can dramatically speed up the discovery and development cycle for new pharmaceuticals and materials derived from the Indoline-7-carbonitrile scaffold. While data-driven AI has made strides, recent perspectives highlight that combining AI with expert chemical knowledge—so-called "hybrid" algorithms—currently yields the best results, bridging the gap between computational power and the nuances of practical chemical synthesis. nih.gov The ongoing enhancement of these predictive models is a vital area of future research. acs.orgnih.gov

Table 3: Workflow for ML-Driven Retrosynthetic Analysis

| Step | Description | Role of Machine Learning |

| 1. Target Definition | Define the desired Indoline-7-carbonitrile derivative. | N/A |

| 2. Retrosynthetic Prediction | The ML model proposes multiple potential disconnection points and precursor molecules. arxiv.org | Predicts plausible synthetic steps based on learned reaction rules and patterns. chemai.io |

| 3. Route Evaluation | The proposed synthetic routes are ranked based on feasibility, cost of starting materials, and predicted yield. | Scores and prioritizes routes; may use transfer learning to improve accuracy on smaller datasets. nih.gov |

| 4. Condition Optimization | The algorithm suggests optimal reaction conditions (e.g., catalyst, solvent, temperature). chemai.io | Predicts conditions to maximize yield and minimize byproducts. chemai.io |

| 5. Synthesis & Validation | The top-ranked synthetic route is performed in the laboratory to validate the prediction. | N/A |

Development of Indoline-7-carbonitrile as a Scaffold for Materials Science Applications

While the indoline scaffold has been extensively explored in medicinal chemistry, its distinct electronic and photophysical characteristics make it a compelling candidate for materials science applications. researchgate.net The nitrile (-CN) group in Indoline-7-carbonitrile is a particularly versatile functional handle that can be used for initiating polymerization or for tuning the electronic properties of organic materials.

Future research is expected to investigate the integration of Indoline-7-carbonitrile into devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The adaptability of the indoline core, which allows for the introduction of various substituents, enables the precise tuning of properties like fluorescence, charge transport, and environmental responsiveness. The creation of new indoline-based polymers and small molecules with customized optoelectronic properties is an expanding field with substantial potential for technological breakthroughs.

Table 4: Potential Materials Science Applications for Indoline-7-carbonitrile Scaffolds

| Application Area | Role of Indoline-7-carbonitrile Scaffold | Desired Properties |

| Organic Light-Emitting Diodes (OLEDs) | As a host material or as a component of the emissive layer. | High charge carrier mobility, tunable emission color, thermal stability. |

| Organic Photovoltaics (OPVs) | As an electron donor or acceptor material in the active layer. | Broad light absorption, efficient charge separation and transport. |

| Chemical Sensors | As the sensing material that interacts with target analytes. | High sensitivity and selectivity, changes in fluorescence or conductivity upon binding. |

| Dye-Sensitized Solar Cells (DSSCs) | As a component of the organic dye used to absorb light. | Strong absorption in the visible spectrum, efficient electron injection. |

Q & A

Q. How can researchers ethically incorporate secondary data (e.g., public toxicity databases) into original studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.